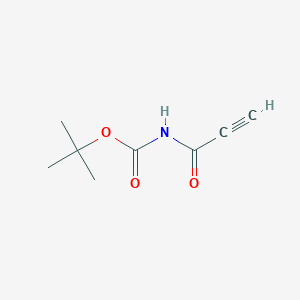![molecular formula C8H2N2O4 B068264 2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone CAS No. 176245-18-4](/img/structure/B68264.png)
2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DADT is a bicyclic compound that contains a nitrogen atom in the ring system. It has been synthesized by various methods, including the reaction of 1,2-cyclohexanedione with hydrazine hydrate, and the reaction of 2,5-diketopiperazine with hydrazine. DADT has been found to have unique properties that make it a promising candidate for various applications, including as a catalyst, an antibacterial agent, and a potential therapeutic agent for cancer.
Mecanismo De Acción
The mechanism of action of DADT is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and physiological effects:
DADT has been found to have various biochemical and physiological effects. In vitro studies have shown that DADT inhibits the growth of cancer cells by inducing apoptosis. DADT has also been found to exhibit significant antibacterial activity against various bacterial strains. In addition, DADT has been found to have antioxidant properties, which may be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DADT in lab experiments is its ease of synthesis. DADT can be synthesized using simple and inexpensive reagents. In addition, DADT exhibits significant biological activity, which makes it a promising candidate for various applications. However, one of the limitations of using DADT in lab experiments is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of DADT. One area of research is the development of more efficient synthesis methods for DADT. Another area of research is the investigation of the mechanism of action of DADT, which may lead to the development of more potent therapeutic agents. In addition, the potential applications of DADT in the field of catalysis and antibacterial agents warrant further investigation.
In conclusion, DADT is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DADT have been discussed in this paper. Further research is needed to fully understand the potential of DADT in various applications.
Métodos De Síntesis
The synthesis of DADT involves the reaction of two molecules of 1,2-cyclohexanedione with one molecule of hydrazine hydrate. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
DADT has been extensively studied for its potential applications in various fields. In the field of catalysis, DADT has been found to be an effective catalyst for the synthesis of various organic compounds. In the field of antibacterial agents, DADT has been found to exhibit significant antibacterial activity against various bacterial strains. In the field of cancer therapy, DADT has been found to inhibit the growth of cancer cells by inducing apoptosis.
Propiedades
Número CAS |
176245-18-4 |
|---|---|
Fórmula molecular |
C8H2N2O4 |
Peso molecular |
190.11 g/mol |
Nombre IUPAC |
9,10-dihydroxy-2,7-diazatricyclo[6.2.0.03,6]deca-1,3(6),7,9-tetraene-4,5-dione |
InChI |
InChI=1S/C8H2N2O4/c11-5-1-2(6(5)12)10-4-3(9-1)7(13)8(4)14/h11-12H |
Clave InChI |
DBINCBJKMZJXNG-UHFFFAOYSA-N |
SMILES isomérico |
C12=C(C(=O)C1=O)NC3=C(N2)C(=O)C3=O |
SMILES |
C12=C(C(=O)C1=O)N=C3C(=C(C3=N2)O)O |
SMILES canónico |
C12=C(C(=O)C1=O)NC3=C(N2)C(=O)C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



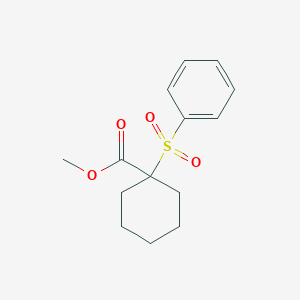
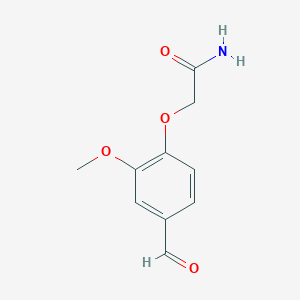
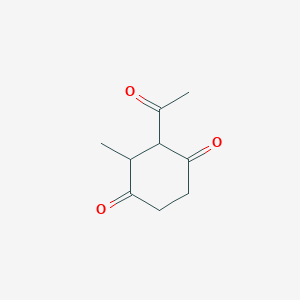


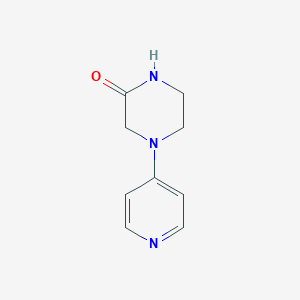
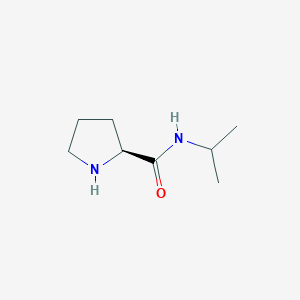

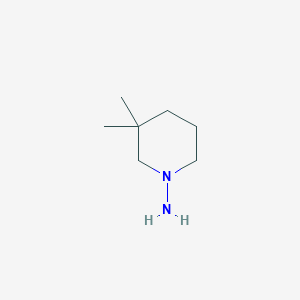

![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)
